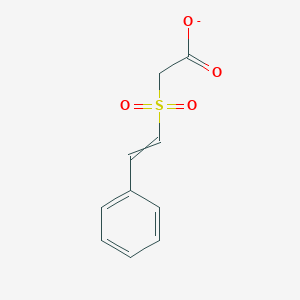

(2-Phenylethenesulfonyl)acetate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-phenylethenylsulfonyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c11-10(12)8-15(13,14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOXFTGMNJJABC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9O4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428794 | |

| Record name | (2-Phenylethenesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92207-24-4 | |

| Record name | (2-Phenylethenesulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylethenesulfonyl Acetate and Precursors

Strategies for the Construction of the (2-Phenylethenesulfonyl) Scaffold

The (2-phenylethenesulfonyl) scaffold is a key intermediate. Its synthesis can be approached through several effective methods, including the chlorosulfonylation of styrene (B11656) derivatives and the Heck-Matsuda reaction.

The chlorosulfonylation of styrene derivatives represents a direct approach to forming (E)-2-phenylethenesulfonyl chlorides. This reaction typically involves the treatment of a styrene derivative with a chlorosulfonylating agent. For instance, a copper-catalyzed four-component chloro-arylsulfonylation of styrene derivatives with aryldiazonium tetrafluoroborates, lithium chloride, and sulfur dioxide (generated ex-situ) has been developed. acs.org This method is noted for its good functional group compatibility, mild reaction conditions, and excellent regioselectivity. acs.org

Another approach involves the reaction of sulfinyl chlorides with styrenes. researchgate.net Depending on the catalyst, this reaction can be directed to produce either β-hydroxy-phenylethyl sulfides or β-chloro-phenylethyl sulfones. researchgate.net Specifically, the use of heterogeneous CuO nanoparticles can mediate the formation of β-chloro-phenylethyl sulfones. researchgate.net The mechanism is believed to involve the controlled disproportionation of sulfoxide-onium ions. researchgate.netresearchgate.net

A more traditional method involves the reaction of sodium styrene p-sulphonate with thionyl chloride in dry dimethylformamide. prepchem.com The resulting product, styrene p-sulphonyl chloride, is then purified. prepchem.com

| Starting Material | Reagents | Product | Key Features |

| Styrene derivatives | Aryldiazonium tetrafluoroborates, LiCl, SO₂, Cu catalyst | (E)-2-Phenylethenesulfonyl chlorides | Good functional group tolerance, mild conditions, high regioselectivity. acs.org |

| Styrenes | Sulfinyl chlorides, CuO nanoparticles | β-Chloro-phenylethyl sulfones | Mediated by heterogeneous catalysis. researchgate.net |

| Sodium styrene p-sulphonate | Thionyl chloride, Dimethylformamide | Styrene p-sulphonyl chloride | Traditional and straightforward method. prepchem.com |

The Heck-Matsuda reaction offers a powerful and versatile method for the synthesis of β-arylethenesulfonyl fluorides. nih.govnih.gov This palladium-catalyzed process involves the arylation of ethenesulfonyl fluoride (B91410) (ESF) with arenediazonium salts. wikipedia.org A key advantage of this method is that it often does not require phosphine (B1218219) ligands and can be performed under aerobic conditions, making it more practical than traditional Heck reactions. wikipedia.org

In a typical procedure, ethenesulfonyl fluoride undergoes β-arylation with readily available arenediazonium tetrafluoroborates in the presence of a palladium(II) acetate (B1210297) catalyst. nih.govnih.gov This reaction generally affords the E-isomer of the β-arylethenesulfonyl fluoride in good to excellent yields (43–97%). nih.govnih.gov The process demonstrates remarkable tolerance for a wide range of electron-donating and electron-withdrawing substituents on the diazonium salt. nih.gov

The reaction mechanism of the Heck-Matsuda arylation involves four main steps: oxidative addition, migratory insertion (carbopalladation), syn β-elimination, and reductive elimination. wikipedia.org The use of palladium acetate as a catalyst is common, and the reaction is typically carried out at room temperature in solvents like acetone. scispace.com

| Olefin | Arylating Agent | Catalyst | Product | Yield Range |

| Ethenesulfonyl Fluoride (ESF) | Arenediazonium Tetrafluoroborates | Palladium(II) Acetate | (E)-β-Arylethenesulfonyl Fluorides | 43–97% nih.govnih.gov |

Ethenesulfonyl fluoride (ESF) is a highly reactive Michael acceptor, a property that allows for a variety of derivatization reactions. kyushu-u.ac.jpacs.org This reactivity enables the introduction of the sulfonyl fluoride group into various molecules through Michael addition with nucleophiles such as amines, sulfides, and phenols. kyushu-u.ac.jpresearchgate.net

For example, β-arylethenesulfonyl fluorides, synthesized via the Heck-Matsuda process, are considered bis-electrophiles. This dual reactivity allows for selective nucleophilic attack at either the alkenyl moiety or the sulfonyl fluoride group under specific conditions. nih.govscispace.com Secondary amines have been shown to react with β-arylethenesulfonyl chlorides to yield the corresponding sulfonamides in high yield. scispace.com

Furthermore, β-arylethenesulfonyl fluorides can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govscispace.com In the presence of a catalyst like 1,8-diazabicycloundec-7-ene (DBU), they can react with silylated phenols to form aryl alkenylsulfonates, leaving the olefin moiety intact. scispace.com This selectivity highlights the potential for creating diverse molecular architectures from a single precursor.

| Reagent | Nucleophile | Product Type | Key Feature |

| β-Arylethenesulfonyl Fluoride | Secondary Amine | Sulfonamide | Selective reaction at the sulfonyl chloride. scispace.com |

| β-Arylethenesulfonyl Fluoride | Silylated Phenol (with DBU) | Aryl Alkenylsulfonate | Selective SuFEx coupling at the S(VI)-F bond. scispace.com |

| Ethenesulfonyl Fluoride | Sulfide ion | di-ESF derivative | Rapid reaction in aqueous solution. researchgate.net |

Approaches to the (2-Phenylethenesulfonyl)acetyl Moiety

The final step in the synthesis of (2-phenylethenesulfonyl)acetate involves the formation of the acetyl linkage. This can be achieved through various synthetic routes.

The synthesis of Z-(phenylethenesulfonyl)acetyl chloride can be approached through the reaction of a phenylacetic acid derivative with thionyl chloride. A general method involves reacting phenylacetic acid or a substituted phenylacetic acid with an excess of thionyl chloride in the presence of a small amount of pyridine (B92270). google.com This reaction can lead to the formation of α-chloro-α-chlorosulfenyl-phenyl acetyl chloride. google.com

Another related synthesis involves the preparation of 2,5-dimethyl phenylacetyl chloride from p-xylene (B151628) through a four-step reaction sequence of chloromethylation, cyanidation, hydrolysis, and finally acyl chlorination with thionyl chloride. google.com

Several methods exist for attaching an acetyl group to a sulfonyl moiety. One common approach is the acylation of sulfonamides. N-substituted sulfonamides can be reacted with acetyl chloride in the presence of a catalyst like anhydrous ZnCl₂ to yield N-acylated N-substituted sulfonamides. mdpi.com

Alternatively, the acetyl group can be introduced through esterification. For instance, the synthesis of 2-phenylethyl acetate can be achieved through the enzymatic reaction of 2-phenylethanol (B73330) with an acyl donor, catalyzed by an acyltransferase in an aqueous medium. nih.gov Chemical synthesis methods include the reaction of 2-chloro-1,1-dimethyl-ethyl benzene (B151609) with potassium acetate.

A copper-promoted conjugate addition of carboxylic acids to ethenesulfonyl fluoride (ESF) has also been developed. acs.org This oxa-Michael addition allows for the formation of molecules containing both an ester group and an aliphatic sulfonyl fluoride moiety under mild conditions. acs.org

| Precursor | Reagent(s) | Linkage Formed | Method |

| N-substituted sulfonamide | Acetyl chloride, ZnCl₂ | N-Acetylsulfonamide | Acylation mdpi.com |

| 2-Phenylethanol | Acyl donor, Acyltransferase | Ester | Enzymatic Esterification nih.gov |

| Ethenesulfonyl fluoride | Carboxylic acid, CuO | Ester and Sulfonyl fluoride | Oxa-Michael Addition acs.org |

Esterification Reactions for this compound Formation

The final and crucial step in the synthesis of this compound is the formation of the ester linkage. This is typically achieved through the reaction of a suitable (2-phenylethenesulfonyl) precursor with an acetate source. The most common precursor for this transformation is (E)-2-phenylethene-1-sulfonyl chloride.

Standard esterification procedures involving sulfonyl chlorides can be adapted for this purpose. One common method is the reaction of the sulfonyl chloride with an alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. In the case of this compound, the reaction would theoretically involve (E)-2-phenylethene-1-sulfonyl chloride and a source of acetate, such as acetic acid or a salt thereof.

Another viable approach is the reaction of the sulfonyl chloride with an alcohol, which can be extended to the use of carboxylic acids. The reaction of acetyl chloride with sodium acetate, for instance, is known to produce acetic anhydride (B1165640) brainly.in. By analogy, reacting (E)-2-phenylethene-1-sulfonyl chloride with sodium acetate could potentially lead to a mixed anhydride that can then react with an alcohol or be rearranged to the desired sulfonate ester, although specific literature for this direct pathway is scarce.

General methods for the synthesis of sulfonate esters from sulfonyl chlorides often employ a base like pyridine or triethylamine (B128534) to facilitate the reaction with an alcohol researchgate.net. For the synthesis of this compound, this would involve the reaction of (E)-2-phenylethene-1-sulfonyl chloride with a suitable acetylating agent in the presence of a base.

The table below summarizes potential esterification approaches based on general chemical principles.

Table 1: Potential Esterification Reactions for this compound Formation

| Precursor | Reagent | Catalyst/Base | Potential Product |

|---|---|---|---|

| (E)-2-Phenylethene-1-sulfonyl chloride | Acetic Acid | Pyridine or Triethylamine | This compound |

| (E)-2-Phenylethene-1-sulfonyl chloride | Sodium Acetate | - | This compound |

| (E)-2-Phenylethene-1-sulfonyl chloride | Acetic Anhydride | Base (e.g., Pyridine) | This compound |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. While a specific one-pot synthesis for this compound has not been extensively documented, related methodologies provide a conceptual framework.

For instance, a one-pot synthesis of β-sulfonyl styrenes has been developed starting from arylacetaldehydes and acetic anhydride, followed by deacetoxylative sulfonylation with sodium sulfinates researchgate.net. This approach yields the core structure of the target molecule. A subsequent in-situ esterification could potentially lead to this compound in a single pot.

Multicomponent reactions for the synthesis of sulfonic esters have been reported, such as the visible-light-induced reaction of arylazo sulfones, a sulfur dioxide surrogate (DABSO), and alcohols in the presence of a copper catalyst researchgate.net. Adapting such a strategy to incorporate a styrene moiety could offer a direct route to the target compound.

Furthermore, one-pot syntheses of α-alkyl styrene derivatives from readily available natural products have been reported, demonstrating the feasibility of constructing complex styrene derivatives in a single step nih.govresearchgate.netnih.gov. Applying this principle to incorporate the sulfonyl acetate functionality is an area for potential research.

Catalytic Systems in the Synthesis of this compound and its Analogs

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound and its analogs can benefit from both transition metal-catalyzed and organocatalytic methods.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is particularly relevant for the formation of the vinyl sulfone backbone. Various methods for the synthesis of vinyl sulfones via C-S coupling reactions have been developed organic-chemistry.org.

Nickel-Catalyzed Sulfonylation: A nickel-catalyzed direct sulfonylation of alkenes, including styrenes, with sulfonyl chlorides has been reported to produce a wide range of vinyl sulfones in good yields organic-chemistry.org. This method could be employed to synthesize a precursor to this compound.

Copper-Catalyzed Reactions: Copper-catalyzed radical reactions of N-tosylhydrazones provide vinyl sulfones with excellent stereoselectivity organic-chemistry.org. Additionally, copper catalysts are used in multicomponent reactions for the synthesis of sulfonic esters researchgate.net.

Palladium-Catalyzed Reactions: While less common for the direct formation of vinyl sulfones, palladium catalysis is widely used in cross-coupling reactions involving vinyl sulfonates as alternatives to vinyl halides mdpi.comresearchgate.net. This highlights the utility of the sulfonate ester group in further synthetic transformations.

The table below provides an overview of transition metals used in the synthesis of vinyl sulfones and related compounds.

Table 2: Transition Metal Catalysts in the Synthesis of Vinyl Sulfone Analogs

| Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Nickel complexes | Direct Sulfonylation | Alkenes (Styrenes), Sulfonyl Chlorides | Vinyl Sulfones |

| Copper(I) Iodide | Multicomponent Reaction | Arylazo sulfones, DABSO, Alcohols | Sulfonic Esters |

| Palladium complexes | Cross-Coupling | Vinyl Sulfonates, Boronic Acids | Substituted Alkenes |

Organocatalytic Methods

Organocatalysis offers a metal-free alternative for the synthesis of chiral and achiral molecules. While specific organocatalytic methods for the direct synthesis of this compound are not prevalent, organocatalysts are employed in the synthesis of related sulfonyl compounds.

For example, organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides has been demonstrated, showcasing the utility of organocatalysis in constructing functionalized sulfonyl-containing molecules nih.gov. The principles of organocatalysis could be applied to develop enantioselective syntheses of chiral analogs of this compound.

Reactivity and Chemical Transformations of 2 Phenylethenesulfonyl Acetate Derivatives

Nucleophilic Addition Reactions

Nucleophilic addition to the activated alkene of the (2-phenylethenesulfonyl) system is a primary mode of reactivity. This process falls under the broad category of conjugate additions, with the Michael reaction being a prominent example.

The Michael reaction, or Michael 1,4-addition, involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor). wikipedia.org In the context of (2-phenylethenesulfonyl) systems, the vinyl sulfone moiety serves as a potent Michael acceptor. The reaction is initiated by the attack of a nucleophile on the β-carbon of the alkene, with the subsequent delocalization of the negative charge onto the sulfonyl group's oxygen atoms. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in three general steps:

Formation of a nucleophile, often a resonance-stabilized carbanion like an enolate. masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the activated alkene. masterorganicchemistry.comlibretexts.org

Protonation of the resulting intermediate to yield the final adduct. masterorganicchemistry.comlibretexts.org

A wide array of nucleophiles can serve as Michael donors in reactions with activated alkenes. masterorganicchemistry.com For (2-phenylethenesulfonyl) systems, this includes soft nucleophiles and doubly stabilized carbon nucleophiles like malonates, β-ketoesters, and nitroalkanes. wikipedia.orgscu.edu.cn The thermodynamic driving force for the reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.comlibretexts.org

Table 1: Potential Michael Donors for (2-Phenylethenesulfonyl) Systems

| Nucleophile Class | Example Donor | Expected Product Type |

|---|---|---|

| Carbon Nucleophiles (Enolates) | Diethyl malonate | 1,5-Dicarbonyl compound derivative |

| Nitrogen Nucleophiles | Secondary Amines (e.g., Methylamine) | β-Amino sulfone |

| Sulfur Nucleophiles | Thiols (e.g., Thioglycolate) | β-Thioether sulfone |

| Organometallic Reagents | Gilman Reagents (Lithium diorganocopper) | β-Alkylated sulfone |

Conjugate addition is the general term for the 1,4-addition of a nucleophile to an α,β-unsaturated system. wikipedia.org The Michael reaction is a specific type of conjugate addition where the nucleophile is typically a stabilized carbanion. youtube.com However, a broader range of nucleophiles, including amines, thiols, and alcohols, can also participate in conjugate addition reactions with systems like (2-phenylethenesulfonyl)acetate. libretexts.orgyoutube.com

The fundamental mechanism involves the nucleophile attacking the electrophilic β-carbon. wikipedia.orglibretexts.org Resonance delocalizes the resulting negative charge, which is ultimately neutralized by protonation, often during workup, to give the saturated product. wikipedia.org The choice between direct 1,2-addition (attack at the sulfonyl group) and conjugate 1,4-addition (attack at the β-carbon) depends largely on the nature of the nucleophile. Weak bases and "soft" nucleophiles strongly favor conjugate addition, preserving the sulfonyl group. libretexts.orgyoutube.com

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a highly reliable "click chemistry" platform. nih.govnih.gov It relies on the robust yet selectively reactive nature of the sulfur(VI)-fluoride bond. sigmaaldrich.com To engage in SuFEx chemistry, a this compound derivative must first be converted to its corresponding sulfonyl fluoride, (2-phenylethenesulfonyl) fluoride. This molecule then becomes a valuable connective hub. monash.edu

Once formed, (2-phenylethenesulfonyl) fluoride can react with a variety of nucleophiles in a SuFEx reaction. This process forges stable covalent links by replacing the fluoride on the sulfur(VI) center. nih.gov The core advantage of SuFEx is its high chemoselectivity, reliability, and the stability of the resulting sulfonate or sulfonamide linkages. sigmaaldrich.com

A key analogue, ethenesulfonyl fluoride (ESF), demonstrates the utility of this class of compounds. ESF serves as a Michael acceptor to introduce the sulfonyl fluoride (—SO₂F) handle onto nucleophiles, which can then be used in subsequent SuFEx ligations. sigmaaldrich.commonash.edu Similarly, (2-phenylethenesulfonyl) fluoride can be used to connect molecular fragments, finding applications in materials science, drug discovery, and chemical biology. sigmaaldrich.comnih.gov The reaction typically involves coupling the sulfonyl fluoride with nucleophiles such as phenols (to form sulfonate esters) or amines (to form sulfonamides). cshl.edunih.gov

Table 2: Illustrative SuFEx Reactions with Sulfonyl Fluoride Hubs

| Nucleophile | Catalyst/Conditions | Product Linkage | Key Feature |

|---|---|---|---|

| Aryl Silyl Ethers / Phenols | DBU, BEMP, or other bases | Aryl Sulfonate (R-SO₂-OAr) | Forms highly stable aryl sulfonate esters. nih.govcshl.edu |

| Primary/Secondary Amines | Et₃N, DMAP | Sulfonamide (R-SO₂-NR'R'') | Creates robust sulfonamide bonds. nih.gov |

| Alkyl Alcohols | HMDS-BTMG | Alkyl Sulfonate (R-SO₂-OR') | Connects to aliphatic fragments. cshl.edu |

| Tyrosine Residues in Peptides | Aqueous buffer, controlled pH | Aryl Sulfonate | Enables site-selective protein modification. bohrium.com |

SuFEx reactions are characterized by their exceptional regioselectivity. The reaction occurs exclusively at the electrophilic sulfur(VI) center, with the fluoride acting as the leaving group. sigmaaldrich.com Unlike sulfonyl chlorides, which can undergo reductive side reactions, sulfonyl fluorides are resistant to reduction, ensuring that only sulfonylation products are formed. nih.gov

The scope of SuFEx is broad, tolerating a wide range of functional groups. The reaction can be catalyzed by various bases, with the choice of catalyst depending on the reactivity of the specific sulfonyl fluoride and nucleophile. nih.gov For instance, tertiary amines like triethylamine (B128534) (Et₃N) are sufficient for highly reactive hubs, while stronger organosuperbases like DBU or BEMP may be required for less reactive S-F bonds or more challenging nucleophiles. nih.govcshl.edu This tunable reactivity allows for sequential SuFEx reactions to build complex molecular architectures from a central sulfur hub. nih.gov

Cycloaddition Reactions

The carbon-carbon double bond in the (2-phenylethenesulfonyl) system can potentially participate in cycloaddition reactions, a class of pericyclic reactions that form cyclic products. libretexts.org The electron-withdrawing sulfonyl group activates the alkene, making it a suitable component (a dienophile or a 2π component) for various cycloadditions.

Prominent examples of cycloadditions include the [4+2] Diels-Alder reaction and photochemical [2+2] cycloadditions. libretexts.orgyoutube.com In a potential [4+2] cycloaddition, the (2-phenylethenesulfonyl) derivative would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The high diastereoselectivity of such reactions makes them powerful tools for constructing complex cyclic scaffolds. nih.gov

Alternatively, under photochemical conditions, the alkene could undergo a [2+2] cycloaddition with another alkene. libretexts.orgyoutube.com These reactions are particularly useful for synthesizing strained four-membered rings, such as cyclobutane (B1203170) derivatives. libretexts.org The specific pathway, whether [4+2] or [2+2], and the resulting stereochemistry would be dependent on the reaction conditions (thermal vs. photochemical) and the specific reaction partner. youtube.comnih.gov

Table 3: Potential Cycloaddition Reactions for a (2-Phenylethenesulfonyl) System

| Reaction Type | Reaction Partner | Conditions | Expected Product Scaffold |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene (e.g., 1,3-Butadiene) | Thermal | Cyclohexene derivative |

| [2+2] Cycloaddition | Alkene | Photochemical (UV light) | Cyclobutane derivative |

| Dipolar [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Thermal | Five-membered heterocycle |

Intramolecular Cycloaddition for Sultam Synthesis

Sultams, or cyclic sulfonamides, are important heterocyclic compounds in asymmetric synthesis and medicinal chemistry. Intramolecular cycloaddition reactions of derivatives of the (2-phenylethenesulfonyl) scaffold provide a powerful method for the stereoselective synthesis of these key structures.

One of the primary methods for synthesizing sultams is the intramolecular Diels-Alder reaction of vinylsulfonamides. organic-chemistry.org These reactions can be promoted by either thermal activation or high pressure. For instance, N-substituted vinylsulfonamides containing a diene moiety can undergo a [4+2] cycloaddition to form γ- and δ-sultams. organic-chemistry.org The use of chiral auxiliaries on the nitrogen atom allows for the preparation of enantiomerically pure sultams. acs.org

Besides the Diels-Alder reaction, other intramolecular cycloaddition strategies have been developed. For example, the intramolecular iodoamination of alkenyl sulfamides has been shown to produce five- and six-membered sultams. This method, however, was not successful in forming smaller four-membered or larger seven-membered rings. acs.org Additionally, cascade reactions starting from vinyl sulfonamide epoxides have been utilized to synthesize eight-membered ring sultams in water through an intermolecular Michael addition followed by an intramolecular epoxide ring-opening. acs.org

Table 1: Examples of Intramolecular Cycloadditions for Sultam Synthesis

| Starting Material Type | Reaction Type | Product | Key Features |

|---|---|---|---|

| Vinylsulfonamide with diene | Intramolecular [4+2] Diels-Alder | γ- and δ-Sultams | Thermally or high-pressure activated; allows for stereoselective synthesis. organic-chemistry.org |

| Alkenyl sulfamide | Intramolecular Iodoamination | 5- and 6-membered Sultams | Method for synthesizing iodomethyl-substituted sultams. acs.org |

| Vinyl sulfonamide epoxide | Cascade (Michael addition/epoxide opening) | 8-membered Sultams | One-pot synthesis in water. acs.org |

Photocatalytic Cycloaddition

The electron-deficient nature of the styrene (B11656) unit in this compound makes it an excellent candidate for photocatalytic cycloaddition reactions, particularly [2+2] cycloadditions to form cyclobutane rings. These reactions are valuable for creating strained four-membered rings that are important in pharmaceuticals and as synthetic intermediates.

Visible-light organophotocatalysis has emerged as a key technique for these transformations. Using organic cyanoarene photocatalysts, such as 4CzIPN, electron-deficient styrenes can undergo both homodimerizations and intramolecular [2+2] cycloadditions. nih.govnih.gov This approach is significant because photocatalytic [2+2] cycloadditions have traditionally focused on electron-rich styrenes or α,β-unsaturated carbonyl compounds, often requiring transition-metal catalysts. The use of organic dyes as photocatalysts offers benefits in terms of cost, lower toxicity, and sustainability. nih.gov These reactions proceed under visible light and can produce fused bicyclic systems in good to excellent yields. nih.govnih.gov

Table 2: Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes

| Reaction Type | Catalyst System | Substrate Type | Product | Ref. |

|---|---|---|---|---|

| Intermolecular [2+2] Cycloaddition | 4CzIPN (organic photocatalyst), visible light | Electron-deficient styrenes | Substituted cyclobutanes | nih.gov |

Tandem and Cascade Reactions Involving (2-Phenylethenesulfonyl) Scaffolds

Tandem and cascade reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. rsc.org The vinyl sulfone group within the (2-phenylethenesulfonyl) scaffold is an excellent participant in such reaction sequences due to its reactivity as a Michael acceptor and its ability to act as a leaving group.

Various tandem reactions involving vinyl sulfones have been reported. For example, a Ru(II)-catalyzed redox-neutral C–H olefination of N-methoxybenzamides with vinyl sulfones has been developed. acs.org This reaction can be followed by a tandem cyclization/elimination sequence to produce 3-methyleneisoindolin-1-ones, where the sulfinate anion acts as a leaving group. acs.org

Cascade reactions involving vinyl sulfones also provide direct routes to complex heterocyclic structures. A notable example is the reaction of cinnamyl azides with methyl vinyl sulfone, which results in dihydro-pyrrolo-pyrazole heterocycles through a complex cascade. nih.gov In other work, a transition-metal-free tandem sequence involving a vinylogous 1,2-addition and an anionic oxy-Cope reaction starting from butadiene sulfone has been used to create a rigid, orthogonally functionalized bicyclic sulfone. nih.gov These examples highlight the utility of the vinyl sulfone moiety in designing efficient tandem and cascade processes for the synthesis of sp3-rich scaffolds. rsc.org

Functional Group Interconversions of the Acetate (B1210297) Moiety

The acetate group in this compound offers a handle for further molecular modification through various functional group interconversions. The reactivity of the ester is influenced by the adjacent sulfonyl group.

Transesterification: The acetate group can be converted to other esters through transesterification. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com For example, acid-catalyzed transesterification with an alcohol (R'-OH) would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Base-catalyzed transesterification, using an alkoxide (R'-O⁻), involves nucleophilic acyl substitution. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.combiofueljournal.combiofueljournal.com

Hydrolysis: Saponification of the acetate ester can be achieved under basic conditions (e.g., using NaOH or KOH) to yield the corresponding carboxylate salt. Subsequent acidification would produce the carboxylic acid derivative. Enzymatic hydrolysis is also a potential green alternative for this transformation. researchgate.net

Reduction: The acetate ester can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting product would be a β-hydroxysulfone. The reduction of β-keto esters to chiral alcohols is a well-established process, often achieved with high enantioselectivity using biocatalysts like dehydrogenases or reductases. nih.govwordpress.com While this compound is not a β-keto ester, the principles of ester reduction are applicable.

Amidation: The acetate can be converted to an amide through aminolysis. This reaction often requires heating the ester with an amine. The process can be slow and may require activation of the ester or the use of a catalyst.

Mechanistic Investigations of Reactions Involving 2 Phenylethenesulfonyl Acetate Systems

Elucidation of Reaction Pathways and Transition States

The reactions of (2-phenylethenesulfonyl)acetate and its analogs, such as phenyl vinyl sulfone, primarily proceed through pathways involving nucleophilic attack on the electron-deficient β-carbon of the vinyl group. These reactions, often categorized as Michael-type additions or conjugate additions, are fundamental to carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Addition: The addition of a nucleophile to the C=C double bond is a key reaction pathway. For instance, in the base-catalyzed thiol-Michael addition, the reaction proceeds in three main steps: 1) deprotonation of the thiol to form a more potent thiolate nucleophile, 2) nucleophilic attack of the thiolate on the β-carbon of the vinyl sulfone, and 3) protonation of the resulting carbanionic intermediate. researchgate.net Theoretical calculations on the trimethylamine-promoted thiol-vinylsulfone Michael addition have identified the attack of the methanethiolate–trimethylammonium ion pair at the divinylsulfone as the rate-limiting step. researchgate.net

In nucleophile-initiated mechanisms, such as those promoted by phosphines, the reaction is initiated by the attack of the nucleophilic catalyst on the vinyl sulfone. researchgate.net This forms a zwitterionic intermediate which then reacts with the thiol.

Cycloaddition Reactions: this compound can also participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition (32CA) of azomethine ylides to phenyl vinyl sulfone, which has been studied using Molecular Electron Density Theory (MEDT). acs.org These studies indicate a highly polar reaction with a low activation energy. The reaction proceeds through a transition state where the most favorable two-center interaction occurs between the pseudoradical carbon of the azomethine ylide and the electrophilic β-carbon of the vinyl sulfone. acs.org

Transition State Analysis: Computational studies have been instrumental in elucidating the transition states of these reactions. For the 32CA reaction of an azomethine ylide with phenyl vinyl sulphone, the transition state (TS) is found to have a high polar character, as indicated by the global electron density transfer (GEDT). acs.org The activation Gibbs free energy for this reaction is calculated to be relatively low, suggesting a facile process. acs.org In the case of phosphine-promoted thiol-vinylsulfone Michael addition, the attack of the phosphine (B1218219) on the divinylsulfone is the rate-determining transition state. researchgate.net

The following table summarizes the calculated activation energies for a [3+2] cycloaddition reaction involving a vinyl sulfone system.

| Reaction Pathway | Activation Gibbs Free Energy (kcal·mol⁻¹) | Reference |

|---|---|---|

| meta/endo Cycloaddition | 13.1 | acs.org |

| ortho/endo Cycloaddition | 15.6 | acs.org |

| meta/exo Cycloaddition | 20.1 | acs.org |

Role of Intermediates in Reaction Progression

The progression of reactions involving this compound is dictated by the formation and stability of key intermediates.

In nucleophilic addition reactions , the primary intermediate is a resonance-stabilized carbanion formed after the initial attack of the nucleophile on the β-carbon. The negative charge is delocalized over the α-carbon and the oxygen atoms of the sulfonyl group. This intermediate is then typically protonated to yield the final product. The stability of this carbanionic intermediate is a crucial factor influencing the reaction rate and equilibrium.

In phosphine-catalyzed Michael additions , a zwitterionic phosphonium (B103445) enolate intermediate is formed. This intermediate is highly reactive and readily participates in the subsequent steps of the catalytic cycle. The ability of phosphorus to stabilize charged intermediates makes organophosphines effective catalysts for these reactions. researchgate.net

In [3+2] cycloaddition reactions , the reaction between an azomethine ylide and phenyl vinyl sulphone is proposed to proceed through a non-concerted two-stage one-step mechanism. acs.org This implies the formation of an intermediate-like structure along the reaction coordinate, although it may not be a true, isolable intermediate. A Bonding Evolution Theory (BET) study characterizes this as a pseudo(mono)radical-type 32CA reaction. acs.org

A Ru(II)-catalyzed C–H olefination of N-methoxybenzamides with vinyl sulfones involves several key intermediates. acs.org These include a ruthenacycle formed after C-H activation, a seven-membered metallacyclic intermediate after migratory insertion of the vinyl sulfone, and a Ru(0)-olefin coordinated species after β-hydride elimination. acs.org

The table below outlines key intermediates in various reactions involving vinyl sulfone systems.

| Reaction Type | Key Intermediate | Significance | Reference |

|---|---|---|---|

| Nucleophilic (Michael) Addition | Resonance-stabilized carbanion | Determines reaction rate and equilibrium | researchgate.net |

| Phosphine-catalyzed Michael Addition | Zwitterionic phosphonium enolate | Highly reactive species in the catalytic cycle | researchgate.net |

| [3+2] Cycloaddition | Pseudo(mono)radical species | Characterizes the non-concerted reaction pathway | acs.org |

| Ru(II)-Catalyzed C-H Olefination | Ruthenacycle, Metallacyclic species | Crucial for the catalytic cycle progression | acs.org |

Stereochemical and Stereoselective Aspects of Reactions

Reactions involving the prochiral center of this compound can lead to the formation of new stereocenters, making stereoselectivity a critical aspect of their chemistry.

In nucleophilic additions , the stereochemical outcome is often dependent on the nature of the nucleophile and the reaction conditions. For instance, in conjugate additions of α-cyanoacetates to vinyl sulfones catalyzed by cinchona alkaloids, high enantioselectivity and diastereoselectivity have been achieved. nih.gov The bifunctional nature of the organocatalyst, which possesses both a hydrogen bond donor and acceptor, is crucial for controlling the stereochemical outcome. nih.gov

The [3+2] cycloaddition of an azomethine ylide to phenyl vinyl sulphone exhibits high endo stereoselectivity and high meta regioselectivity. acs.org This selectivity is attributed to favorable secondary orbital interactions and steric effects in the transition state. The endo product is kinetically favored over the exo product.

The stereochemistry of the starting alkene can also dictate the stereochemistry of the product in certain reactions. For example, the stereospecific addition of thiols to acetylenes, a related reaction, has been shown to proceed with a defined stereochemical course. acs.org

The table below presents the diastereomeric and enantiomeric excess for a cinchona alkaloid-catalyzed conjugate addition to a vinyl sulfone.

| Michael Donor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| α-Phenyl-α-cyanoacetate | >95:5 | 98 | nih.gov |

| α-(4-Chlorophenyl)-α-cyanoacetate | >95:5 | 99 | nih.gov |

| α-(2-Naphthyl)-α-cyanoacetate | >95:5 | 99 | nih.gov |

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the rate, selectivity, and even the mechanism of reactions involving this compound.

In nucleophilic substitution reactions , polar protic solvents can stabilize both the nucleophile and any charged intermediates, which can have competing effects on the reaction rate. libretexts.org For SN2-type reactions, polar aprotic solvents are often preferred as they solvate the cation of the nucleophilic salt but leave the anion relatively free and more reactive. libretexts.org

In the sodium iodide-mediated synthesis of vinyl sulfones , the solvent was found to be crucial for controlling the chemical selectivity between the formation of vinyl sulfides and vinyl sulfones. rsc.org For example, using 1,2-dichloroethane (B1671644) (DCE) as the solvent favored the formation of vinyl sulfides, while nitromethane (B149229) (MeNO₂) promoted the synthesis of vinyl sulfones. rsc.org This selectivity is attributed to the different reaction pathways favored in each solvent.

The stereoselectivity of conjugate additions can also be influenced by the solvent. In some cases, the solvent can affect the conformation of the transition state, leading to changes in the diastereomeric or enantiomeric excess of the products.

The table below shows the effect of solvent on the yield of vinyl sulfone formation in a sodium iodide-mediated reaction.

| Solvent | Yield of Vinyl Sulfone (%) | Reference |

|---|---|---|

| DCE | - | rsc.org |

| MeCN | Trace | rsc.org |

| MeNO₂ | 59 | rsc.org |

Exploration of Radical Mechanisms in Sulfonyl Chemistry

While many reactions of vinyl sulfones proceed via ionic mechanisms, radical pathways have also been identified, particularly in their synthesis.

The sodium iodide-mediated synthesis of vinyl sulfones from alcohols and sulfinic acids is proposed to proceed through a radical mechanism. rsc.org In this pathway, the sulfinic acid reacts with sodium iodide to form a sulfonyl iodide, which then undergoes homolytic cleavage to generate a sulfonyl radical. rsc.org This sulfonyl radical adds to an alkene (formed in situ from the alcohol) to give a carbon-centered radical intermediate. Subsequent reaction with an iodine radical and elimination of HI affords the vinyl sulfone. rsc.org

The generation of sulfonyl radicals from various precursors, such as sulfonyl chlorides and sulfonyl hydrazides, is a well-established method for the formation of C-S bonds. These radicals readily add to C=C double bonds, providing a versatile route to functionalized sulfones.

Derivatization and Structural Diversity of 2 Phenylethenesulfonyl Acetate Analogs

Synthesis and Study of (E)-N-Aryl-2-arylethenesulfonamide Analogues

A significant area of investigation has been the synthesis of (E)-N-Aryl-2-arylethenesulfonamide analogues as potential anticancer agents. A series of these novel compounds were synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.

The general synthetic approach involves the reaction of substituted aryl amines with (E)-2-arylethenesulfonyl chlorides. The core structure features a styryl sulfonyl moiety connected to an N-aryl group. Modifications have been explored on both the 2-arylethene ring and the N-aryl ring to establish structure-activity relationships (SAR).

Research Findings: Studies have shown that certain substitutions on the aryl rings dramatically influence the biological activity of the compounds. For instance, one study synthesized a series of novel (E)-N-aryl-2-arylethenesulfonamides and tested their anticancer activity. bohrium.com Some compounds in this series demonstrated potent cytotoxicity, with IC50 values in the nanomolar range (5 to 10 nM) against a wide spectrum of cancer cell lines, including those resistant to common drugs. bohrium.com

One of the most promising compounds identified was (E)-N-(3-amino-4-methoxyphenyl)-2-(2',4',6'-trimethoxyphenyl)ethenesulfonamide. In xenograft assays using nude mice, this compound led to a significant reduction in tumor size, highlighting its potential for in vivo anticancer applications. bohrium.com Mechanistic studies revealed that this compound and its analogues disrupt the formation of microtubules and mitotic spindles, causing cells to arrest in the mitotic phase. bohrium.com The compound was found to inhibit tubulin polymerization both in vitro and in vivo and was able to bypass drug resistance mediated by P-glycoprotein. bohrium.com It competes with colchicine (B1669291) for its binding site on tubulin, suggesting a similar mechanism of action to podophyllotoxin. bohrium.com

The following table summarizes key analogues and their reported activities from the study.

| Compound ID | 2-Aryl Substituent | N-Aryl Substituent | Reported Activity |

| 6t | 2',4',6'-trimethoxyphenyl | 3-amino-4-methoxyphenyl | Potent cytotoxicity (IC50 = 5-10 nM); Significant tumor reduction in vivo. bohrium.com |

| Analogues | Varied | Varied | Disruption of microtubule formation; Mitotic arrest. bohrium.com |

This table is generated based on data presented in the referenced study.

Exploration of Heterocyclic Derivatives Incorporating the (2-Phenylethenesulfonyl) Moiety

The incorporation of heterocyclic ring systems into the (2-phenylethenesulfonyl) structure represents another important avenue of derivatization. Heterocycles are prevalent in many biologically active compounds, and their inclusion can significantly modulate a molecule's physicochemical properties and biological target interactions.

Coumarins (2H-1-benzopyran-2-ones) are a class of lactones widely found in nature and known for a broad spectrum of biological activities. nih.gov The synthesis of coumarin (B35378) derivatives often involves well-established name reactions such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, and Wittig reaction. nih.govresearchgate.net For example, the Knoevenagel condensation can be used to synthesize coumarins from salicylaldehydes and compounds with active methylene (B1212753) groups. nih.gov

While the direct synthesis of coumarin derivatives specifically incorporating the (2-phenylethenesulfonyl)acetate moiety is not extensively documented in the available literature, the synthesis of other coumarin-sulfonamide derivatives has been reported. nih.gov These syntheses typically involve reacting coumarin-3-sulfonyl chlorides with various amines or using chlorosulfonic acid to introduce a sulfonyl chloride group onto a 4-hydroxycoumarin (B602359) scaffold, which is then reacted with nucleophiles. nih.gov These methods suggest potential synthetic pathways for linking a (2-phenylethenesulfonyl) unit to a coumarin ring system, though this specific combination remains an area for future exploration.

Azoles are a major class of five-membered heterocyclic compounds containing at least one nitrogen atom. They are a common feature in many pharmaceuticals.

Oxazoles: The synthesis of oxazoles can be achieved through various methods, including the Van Leusen oxazole (B20620) synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes. nih.gov Research has described the synthesis of 4-arylsulfonyl-1,3-oxazoles, which are structurally related to the target compounds. biointerfaceresearch.com These syntheses provide a basis for the potential development of oxazoles containing the (2-phenylethenesulfonyl) moiety.

Thiazoles: Thiazole (B1198619) derivatives are known for their wide range of pharmacological activities. nih.govresearchgate.net The most common method for their synthesis is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. researchgate.net The synthesis of novel thiazole derivatives bearing sulfonamide moieties has been reported, indicating the chemical feasibility of combining these two functional groups within a single molecule. iaea.org

Imidazoles: Imidazoles can be synthesized through methods like the Debus synthesis from glyoxal, formaldehyde (B43269), and ammonia. mdpi.com A particularly relevant method involves the reaction of formamidines with vinyl sulfonium (B1226848) salts, which can be generated from precursors like (2-bromoethyl)diphenylsulfonium (B3254981) triflate. nih.gov This reaction pathway offers a direct route to incorporating a vinyl-linked group, similar to the ethenesulfonyl moiety, into an imidazole (B134444) structure.

While direct examples of this compound linked to these specific azoles are not prominent in the surveyed literature, the existing synthetic methodologies for sulfonyl-azoles and vinyl-azoles provide a strong foundation for the future design and synthesis of such derivatives.

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides has been reported through a one-pot, three-component reaction. nih.govnih.gov This process utilizes α,β-unsaturated ethenesulfonyl fluorides, such as (E)-2-phenylethenesulfonyl fluoride (B91410), as a starting material. nih.gov

The synthetic sequence involves a sequential Michael addition of an amine to the ethenesulfonyl fluoride, followed by a sulfur(VI) fluoride exchange (SuFEx) reaction with another amine at the sulfonyl fluoride (S-F) bond to form a β-aminoethane sulfonamide intermediate. This intermediate then reacts with a methylene donor like dichloromethane (B109758) or formaldehyde to form the six-membered 1,2,4-thiadiazinane 1,1-dioxide ring. nih.govnih.gov

The reaction conditions can influence the product distribution. For instance, using aniline (B41778) as a nucleophile resulted in a 100% conversion to the six-membered thiadiazinane dioxide, whereas other primary amines like methylamine (B109427) and butylamine (B146782) yielded a mixture of the desired six-membered ring and a four-membered β-sultam. nih.gov

The following table shows examples of reactants used in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides.

| Ethenesulfonyl Fluoride | Amine Nucleophile | Methylene Donor | Product |

| (E)-2-phenylethenesulfonyl fluoride | Butyl amine | Dichloromethane | Mixture of β-sultam and 1,2,4-thiadiazinane 1,1-dioxide nih.gov |

| (E)-2-phenylethenesulfonyl fluoride | Aniline | Dichloromethane | 1,2,4-thiadiazinane 1,1-dioxide (78% isolated yield) nih.gov |

This table is generated based on data presented in the referenced studies.

Modifications of the Phenyl Substituent and Ethene Linkage

Structure-activity relationship (SAR) studies are crucial for optimizing the biological profile of a lead compound. For (2-phenylethenesulfonyl) derivatives, these studies often involve systematic modifications of the phenyl ring and the ethene linkage.

Phenyl Substituent Modifications: The nature and position of substituents on the phenyl ring can significantly impact activity. In the context of (E)-N-Aryl-2-arylethenesulfonamide analogues, modifications on the 2-aryl ring have been shown to be critical for anticancer potency. bohrium.com For example, the presence of a 2',4',6'-trimethoxy substitution pattern on the phenyl ring was a feature of a highly active compound. bohrium.com

In other SAR studies of aryl sulfonamides, the introduction of electron-withdrawing groups (like a nitro group) or hydrophobic groups has been explored to enhance activity against various targets. bohrium.com The general principle is that altering the electronic and steric properties of the phenyl ring can fine-tune the molecule's interaction with its biological target. drugdesign.org

Ethene Linkage Modifications: The ethene linkage provides a specific spatial arrangement between the phenyl ring and the sulfonyl group. Modifications to this linker, such as saturation to an ethane (B1197151) linkage or the introduction of substituents, would alter the molecule's geometry and flexibility. While the reviewed literature primarily focuses on the (E)-ethene configuration, exploring cis/trans isomerism or replacing the double bond could lead to compounds with different activity profiles. For instance, saturation of the ethene bond would remove the planarity of this part of the molecule, which could impact receptor binding.

Chiral (2-Phenylethenesulfonyl) Derivatives

The introduction of chirality into a molecule can lead to enantiomers with distinct biological activities and properties. Asymmetric synthesis provides a means to selectively produce a desired enantiomer. For sulfonyl-containing compounds, chirality can be introduced at the sulfur atom or at a carbon atom within the molecular backbone.

While the asymmetric synthesis of this compound itself is not detailed in the provided search results, methods for the asymmetric synthesis of related chiral sulfur-containing compounds have been developed. For example, enantiopure bifunctional S(VI) reagents have been created to serve as templates for the asymmetric synthesis of sulfoximines and other chiral sulfur compounds. chemrxiv.orgnih.gov

Advanced Applications in Organic Synthesis

Reagents in C-C and C-Heteroatom Bond Formations

There is no specific information available in the reviewed literature detailing the use of (2-Phenylethenesulfonyl)acetate as a reagent in C-C and C-heteroatom bond formations. Vinyl sulfones, in general, are known to act as Michael acceptors, participating in conjugate addition reactions with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. However, specific examples and research findings for this compound in this context are not documented.

Enabling Technologies for Complex Molecule Synthesis

The scientific literature does not provide specific examples or discussion of this compound being utilized in conjunction with enabling technologies for the synthesis of complex molecules. Enabling technologies in organic synthesis can include methods like flow chemistry, microwave-assisted synthesis, and automated synthesis platforms. While such technologies are broadly applied to various synthetic challenges, their specific application to reactions involving this compound has not been reported.

Strategies for Diversity-Oriented Synthesis Using this compound Frameworks

There are no documented strategies in the scientific literature that employ this compound frameworks for diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse molecules from a common starting material. While vinyl sulfone moieties can be incorporated into DOS strategies due to their versatile reactivity, there are no specific reports of this compound being used for this purpose.

Utilization in Asymmetric Catalysis

No research findings were identified that describe the utilization of this compound in asymmetric catalysis. Asymmetric catalysis involves the use of chiral catalysts to produce enantiomerically enriched products. While asymmetric conjugate additions to prochiral Michael acceptors are a common strategy in organic synthesis, the application of this approach to this compound has not been specifically reported in the available literature.

Analytical and Spectroscopic Methodologies for Structural Elucidation in 2 Phenylethenesulfonyl Acetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like (2-Phenylethenesulfonyl)acetate, both ¹H and ¹³C NMR would be indispensable.

In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the phenyl group, the vinyl group, and the acetate (B1210297) moiety. The protons of the phenyl ring would likely appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two protons of the ethene (vinyl) group would present as doublets, with their chemical shifts and coupling constants being characteristic of their cis or trans relationship. The methylene (B1212753) protons adjacent to the sulfonyl group and the methyl protons of the acetate group would appear in the aliphatic region of the spectrum. For instance, in related sulfonylacetates, the methylene protons adjacent to the sulfonyl group appear as a singlet around δ 4.6-4.8 ppm chemicalbook.com.

The ¹³C NMR spectrum would provide information on all the unique carbon environments in the molecule. libretexts.orgresearchgate.net Distinct signals would be expected for the carbonyl carbon of the acetate group (around δ 160-170 ppm), the carbons of the phenyl ring, the two vinylic carbons, the methylene carbon, and the methyl carbon of the acetate group. The chemical shifts of the vinylic carbons are particularly informative about the electronic environment created by the sulfonyl group. In similar vinyl sulfones, these carbons resonate in the δ 125-140 ppm range. chemicalbook.comchemicalbook.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be:

Sulfonyl Group (SO₂): Strong, characteristic asymmetric and symmetric stretching bands, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nih.gov

Carbonyl Group (C=O): A strong absorption band for the ester carbonyl, expected around 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.comspectroscopyonline.com

C=C Double Bond: A stretching vibration for the vinyl group, which would likely be observed in the 1650-1600 cm⁻¹ region.

C-O-C Ester Linkage: Characteristic stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹. orgchemboulder.comspectroscopyonline.comspectroscopyonline.com

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

The table below shows typical IR absorption ranges for the functional groups expected in this compound, based on data for related compounds.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1120 |

| Carbonyl (C=O) | Stretch | 1750 - 1735 |

| Alkene (C=C) | Stretch | 1650 - 1600 |

| Ester (C-O) | Stretch | 1300 - 1000 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₀O₄S). nih.gov

The fragmentation pattern in the mass spectrum would also offer structural information. Common fragmentation pathways could include the loss of the acetate group, cleavage of the sulfonyl group, and fragmentation of the phenyl and vinyl moieties. The identification of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Crystallography for Solid-State Structure Confirmation

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive proof of its three-dimensional structure. wikipedia.org This technique determines the precise spatial arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and the stereochemistry (e.g., E or Z configuration of the double bond). nih.govresearchgate.net While no specific crystal structure for this compound has been found in the searched literature, this method remains the gold standard for unambiguous structural confirmation in the solid state. researchgate.net

Chromatography Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are essential for separating and analyzing chemical compounds. High-performance liquid chromatography (HPLC) would be a suitable technique for assessing the purity of this compound and for analyzing reaction mixtures. nih.govenamine.net A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point for analysis. Detection would typically be performed using a UV detector set to one of the absorption maxima of the compound. chemicalbook.com

Gas chromatography-mass spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. nih.gov GC would separate the compound from any impurities, and the coupled mass spectrometer would provide identification based on the mass spectrum and fragmentation pattern. chemicalbook.com

Chiral HPLC for Enantiomeric Excess Determination

If this compound were synthesized in a chiral, non-racemic form, or if it were involved in stereoselective reactions, chiral HPLC would be the method of choice to determine the enantiomeric excess (ee). acs.orgcofc.eduwikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. libretexts.orgresearchgate.net The choice of the specific chiral column and mobile phase would depend on the exact structure of the analyte and would likely require some method development to achieve optimal separation.

Q & A

Q. What are the optimized synthetic routes for (2-Phenylethenesulfonyl)acetate, and how do reaction conditions influence yield?

this compound can be synthesized via sulfonation of phenylacetylene followed by esterification. Key steps include:

- Sulfonation : Reacting phenylacetylene with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.

- Esterification : Coupling the intermediate with sodium acetate in anhydrous THF under nitrogen, catalyzed by Hünig’s base (DIPEA) at 60°C for 12 hours .

Yield optimization requires strict temperature control (<10°C during sulfonation) and inert conditions to prevent hydrolysis. Impurities (e.g., over-sulfonated byproducts) can be minimized using stoichiometric ratios (1:1.2 phenylacetylene:chlorosulfonic acid) .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 7.4–7.6 ppm (aromatic protons), δ 3.6 ppm (sulfonyl-OCH3), and δ 2.1 ppm (acetate methyl). C NMR confirms ester carbonyl at δ 170 ppm .

- LC-MS/MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted sulfonyl chloride) using a C18 column and ESI-negative mode .

- IR : Strong absorption at 1250 cm (S=O stretch) and 1740 cm (ester C=O) .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is hygroscopic and degrades in acidic or basic conditions. Stability studies show:

- Short-term : Stable at 4°C in anhydrous DMSO for 30 days (98% purity).

- Long-term : Storage at -20°C under argon retains >95% integrity for 6 months. Hydrolysis occurs rapidly at pH <3 or >10, forming phenylsulfonic acid and acetic acid .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

- The sulfonyl group acts as a strong electron-withdrawing group, polarizing the adjacent ethene bond (partial charge: -0.42 on S).

- Transition state analysis shows a low activation barrier (18.3 kcal/mol) for nucleophilic attack at the β-carbon of the ethenesulfonyl moiety .

Experimental validation: Kinetic studies with piperazine derivatives (e.g., 4-(2-phenylethenesulfonyl)piperazine) confirm regioselectivity aligned with DFT predictions .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in enzyme inhibition assays (e.g., COX-2) may arise from:

- Solvent effects : DMSO >1% inhibits enzyme activity; use aqueous buffers with ≤0.5% DMSO .

- Orthogonal assays : Combine fluorometric (e.g., FRET-based) and radiometric assays to cross-validate IC50 values .

- Metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., hydrolyzed sulfonate) in cell lysates .

Q. How can reaction optimization using Design of Experiments (DoE) improve scalability of this compound synthesis?

A Box-Behnken DoE model for esterification identifies critical factors:

- Temperature : 60–70°C maximizes yield (85–90%) without side reactions.

- Catalyst loading : 1.5 eq DIPEA minimizes racemization.

- Solvent : THF outperforms DMF due to lower dielectric constant, reducing byproduct formation .

Response surface methodology (RSM) predicts optimal conditions within 5% error .

Methodological Notes

- Safety : Handle sulfonyl chlorides in fume hoods; use PPE (nitrile gloves, goggles) due to corrosive hazards .

- Data Validation : Cross-reference spectral data with ChemSpider/DSSTox databases to confirm structural assignments .

- Advanced Applications : Explore sulfonate ester derivatives for prodrug design (e.g., pH-sensitive release in tumor microenvironments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.